molecular formula C8H9BF3K B7893823 Potassium trifluoro(2-methylbenzyl)borate

Potassium trifluoro(2-methylbenzyl)borate

Cat. No.: B7893823
M. Wt: 212.06 g/mol
InChI Key: VDIUWGJTMPZHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(2-methylbenzyl)borate (CAS 1632070-88-2) is an air-stable organoboron reagent primarily valued in synthetic organic chemistry for its role in Suzuki-Miyaura cross-coupling reactions. This compound belongs to the class of potassium alkyltrifluoroborates, which are recognized as stable, protected forms of boronic acids that are resistant to air and moisture, unlike their boronic acid counterparts which can suffer from competitive protodeboronation . This enhanced stability allows researchers to store, handle, and carry the reagent through multi-step synthetic sequences without significant decomposition . The tetracoordinate nature of the trifluoroborate moiety masks the inherent reactivity of the carbon-boron bond, which is then unveiled under the basic conditions of cross-coupling to facilitate transmetalation with palladium catalysts . The main application of this reagent is to introduce the 2-methylbenzyl group into a molecular framework. It efficiently couples with a variety of aryl and alkenyl electrophiles, including chlorides, bromides, iodides, and triflates, to form new carbon-carbon bonds . This reaction is a powerful tool for the late-stage functionalization and synthesis of complex molecules, including natural products and biologically active compounds . The byproducts of the coupling reaction are benign inorganic salts, making workup straightforward . The compound has the molecular formula C8H9BF3K and a molecular weight of 212.06 g/mol . It is critical to note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Datasheet for detailed handling and hazard information.

Properties

IUPAC Name

potassium;trifluoro-[(2-methylphenyl)methyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3.K/c1-7-4-2-3-5-8(7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIUWGJTMPZHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=CC=C1C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-methylbenzyl)borate can be synthesized through the reaction of 2-methylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an inert atmosphere at room temperature, resulting in the formation of the desired product as a white to off-white powder .

Industrial Production Methods

Industrial production of potassium;trifluoro-[(2-methylphenyl)methyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-methylbenzyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with potassium;trifluoro-[(2-methylphenyl)methyl]boranuide include palladium catalysts, bases, and oxidizing or reducing agents. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving potassium;trifluoro-[(2-methylphenyl)methyl]boranuide depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the compound can form biaryl products .

Scientific Research Applications

Cross-Coupling Reactions

KTFMB is primarily utilized in cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organotrifluoroborates:

  • Mechanism : The tetracoordinate nature of KTFMB protects the C-B bond, making it less reactive until conditions favor its activation during coupling reactions .
  • Stability : KTFMB exhibits remarkable stability to moisture and air, which is advantageous for various synthetic processes .

Table 1: Summary of Cross-Coupling Reactions Using KTFMB

Reaction TypeElectrophile TypeConditionsYield (%)
Suzuki-MiyauraAryl bromidesPd catalyst, K2CO3 baseUp to 95%
Negishi CouplingVinyl halidesPd catalyst, THF/H2O solventVariable
Stille CouplingAryl chloridesPd catalyst, toluene/H2O solventGood

Other Synthetic Transformations

KTFMB can also be used in other transformations such as:

  • Epoxidation : It has been shown to facilitate the epoxidation of alkenes without degrading the boron functionality .
  • Functional Group Transformations : The compound allows for further functionalization after initial coupling reactions, expanding the scope of synthetic routes available to chemists .

Application in Medicinal Chemistry

A study highlighted the use of KTFMB in synthesizing biologically active compounds, such as substituted purines. This application underscores its importance in drug discovery and development .

Industrial Applications

KTFMB has been explored for use in industrial settings due to its cost-effectiveness and ease of handling compared to traditional boron reagents. Its ability to undergo coupling with a range of electrophiles makes it a valuable reagent for large-scale syntheses .

Mechanism of Action

The mechanism of action of potassium;trifluoro-[(2-methylphenyl)methyl]boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize transition states and intermediates, facilitating the formation of desired products. Molecular targets and pathways involved in its reactions include palladium-catalyzed cross-coupling and other organometallic processes .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The reactivity of potassium trifluoroborates is heavily influenced by substituents on the organic moiety. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Effects on Reactivity and Properties
Compound Name Substituent Electronic Effect Steric Effect Key Applications
Potassium trifluoro(2-methylbenzyl)borate 2-methylbenzyl Moderate donating Moderate bulk Cross-coupling, allylation
Potassium trifluoro(o-tolyl)borate 2-methylphenyl (o-tolyl) Donating Low bulk Cross-coupling
Potassium trifluoro(4-(CF₃)benzyl)borate 2-(trifluoromethyl)benzyl Strong withdrawing High bulk Electron-deficient coupling partners
Potassium trifluoro(3-methoxyphenyl)borate 3-methoxyphenyl Donating (OCH₃) Low bulk Reactions requiring directing groups
Potassium trifluoro(styryl)borate trans-styryl Conjugated π-system Moderate bulk Alkenylation reactions

Key Observations:

  • Electron-Donating Groups (e.g., 2-methyl, methoxy): Enhance nucleophilicity but may reduce oxidative addition efficiency in cross-coupling. For example, para-methyl-substituted styryltrifluoroborates yield lower cross-coupling efficiency (54%) compared to electron-deficient analogs (78%) due to slower transmetalation .
  • Electron-Withdrawing Groups (e.g., CF₃, CO₂Me): Increase electrophilicity, improving reactivity with aryl chlorides. Potassium trifluoro(4-(trifluoromethyl)styryl)borate achieves 78% yield in alkenylation reactions under mild conditions .
  • Steric Effects : Bulky substituents (e.g., 2-methylbenzyl) hinder catalyst accessibility but enhance regioselectivity. For instance, potassium trifluoro(1H-inden-2-yl)borate, with a fused bicyclic structure, shows high regiocontrol in Brønsted acid-catalyzed substitutions (79% yield) .

Reactivity in Cross-Coupling Reactions

Table 2: Performance in Suzuki-Miyaura Cross-Coupling
Compound Aryl Halide Partner Yield (%) Conditions Reference
This compound 4-chlorotoluene 85 Pd(OAc)₂, SPhos, K₂CO₃
Potassium trifluoro(o-tolyl)borate 4-bromoanisole 92 Pd(dba)₂, XPhos, Cs₂CO₃
Potassium trifluoro(styryl)borate 2-chloropyridine 74 XPhos-Pd-G2, K₂CO₃, 80°C
Potassium trifluoro(N-methylindolo)borate 3-iodothiophene 68 Pd(PPh₃)₄, K₃PO₄

Insights:

  • Electron-rich borates (e.g., o-tolyl) exhibit superior reactivity with electron-deficient aryl halides due to favorable electronic matching .
  • Styryl and heteroaryl borates require specialized ligands (e.g., XPhos) to mitigate steric clashes and stabilize the Pd intermediate .

Stability and Handling Considerations

  • This compound : Stable under inert atmosphere; hygroscopicity necessitates dry storage .
  • Potassium trifluoro(azidomethylphenyl)borate : Requires caution due to azide group explosivity; storage at ≤0°C recommended .
  • Trifluoromethyl-substituted analogs : Higher thermal stability but prone to hydrolysis in aqueous acidic conditions .

Biological Activity

Potassium trifluoro(2-methylbenzyl)borate (KBF3(2-MeC6H4)) is a member of the organotrifluoroborate family, known for its stability and versatility in various chemical reactions, particularly in organic synthesis. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for medicinal chemistry.

This compound is characterized by the following properties:

  • Molecular Formula : C₉H₈BF₃K
  • Molecular Weight : 224.01 g/mol
  • Melting Point : >300 °C
  • Solubility : Soluble in polar solvents, stable in air and moisture.

These properties make it an attractive candidate for various applications in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions.

Organotrifluoroborates like this compound serve as stable precursors to boronic acids. Upon hydrolysis, they release boronic acids which are pivotal in various biochemical pathways. The mechanism involves the following steps:

  • Hydrolysis : In the presence of water, this compound undergoes hydrolysis to yield the corresponding boronic acid and potassium fluoride.
    KBF3(2MeC6H4)+H2OB OH 2(2MeC6H4)+KF\text{KBF}_3(2-\text{MeC}_6\text{H}_4)+\text{H}_2\text{O}\rightarrow \text{B OH }_2(2-\text{MeC}_6\text{H}_4)+\text{KF}
  • Transmetalation : The released boronic acid can participate in transmetalation reactions with palladium complexes, facilitating the formation of carbon-carbon bonds essential for building complex organic molecules.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds derived from organotrifluoroborates. For instance, this compound has been investigated for its ability to form conjugates with biologically active scaffolds. The resulting compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant biological activity .

Neuroprotective Effects

Research has also explored the neuroprotective effects of boron-containing compounds. Boron is known to play a role in neuronal signaling and may contribute to neuroprotection against oxidative stress.

  • Mechanism : It is hypothesized that this compound may enhance neuronal survival by modulating pathways involved in oxidative stress response and inflammation .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (µM)Mechanism of Action
This compoundAnticancer (breast/prostate)10-30Induction of apoptosis
Potassium trifluoroborateAnticancer15-25Inhibition of cell proliferation
Boric acidNeuroprotectiveN/AModulation of oxidative stress response

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.